molecular formula C36H35ClF3N7O6 B12461598 Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid

Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid

Cat. No.: B12461598
M. Wt: 754.2 g/mol
InChI Key: XSFPZBUIBYMVEA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-benzamidoacetic acid;ethyl 2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPZBUIBYMVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35ClF3N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of telotristat etiprate involves multiple steps, starting from the basic building blocksThe final product is obtained after purification and crystallization processes .

Industrial Production Methods: Industrial production of telotristat etiprate follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Telotristat etiprate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of telotristat etiprate, each with specific functional groups that can be used for further chemical modifications .

Scientific Research Applications

Telotristat etiprate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Used in research on serotonin biosynthesis and its role in various physiological processes.

    Medicine: Used in clinical studies for the treatment of carcinoid syndrome and other serotonin-related disorders.

    Industry: Used in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Telotristat etiprate exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for the conversion of tryptophan to serotonin. By inhibiting this enzyme, telotristat etiprate reduces the production of serotonin, thereby alleviating symptoms associated with carcinoid syndrome, such as diarrhea .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Ethyl Compound vs. Other Pyrimidine Derivatives

The ethyl compound shares structural motifs with pyrimidine-based drugs, such as antiviral or anticancer agents. However, its trifluoroethoxy and pyrazole substituents enhance metabolic stability compared to simpler pyrimidine derivatives like 5-fluorouracil .

Hippuric Acid vs. Methyl Hippuric Acids

Hippuric acid differs from methyl hippuric acids (e.g., 2-, 3-, and 4-methyl derivatives) in lacking a methyl group on the benzene ring. These methyl variants are biomarkers for xylene exposure, whereas hippuric acid is specific to toluene .

Research Findings

Stability and Formulation of the Ethyl Compound

Studies demonstrate that solid dosage forms of the ethyl compound (as a hippurate salt) exhibit exceptional stability, with less than 0.5% degradation after three months under accelerated storage conditions (40°C, 75% RH). This stability is attributed to optimized formulations containing lactose, hydroxypropyl cellulose, and magnesium stearate .

Hippuric Acid in Toxicology and Diet

Hippuric acid levels in urine are influenced by both environmental exposure (e.g., toluene) and dietary intake. A controlled study showed that coffee consumption increases urinary hippuric acid by 20–30%, independent of benzoate intake, due to the metabolism of chlorogenic acid .

Biological Activity

Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a multifaceted structure characterized by the presence of a pyrimidine ring, a trifluoroethoxy group, and a pyrazole moiety. The intricate arrangement of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound 35HCT-1161.1
Compound 35Huh-71.6
Compound 35MCF-73.3

These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of pyrazole derivatives .

Anti-inflammatory and Analgesic Properties

Studies have demonstrated that ethyl derivatives of pyrazole possess anti-inflammatory and analgesic activities. For example, compounds synthesized from pyrazole frameworks were evaluated for their ability to inhibit inflammatory mediators. The results indicated significant reductions in inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. A study assessing various pyrazole derivatives found that several exhibited good antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics .

Case Study 1: Anticancer Efficacy

In a recent study, a series of novel pyrazole derivatives were synthesized and tested for their anticancer properties. One derivative demonstrated significant cytotoxicity against HCT116 cells, with an IC50 value lower than that of standard chemotherapeutics . This underscores the potential for developing new anticancer agents based on the compound's structure.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of ethyl derivatives containing the pyrazole moiety. The study revealed that these compounds could inhibit the expression of pro-inflammatory cytokines in macrophage cell lines, highlighting their therapeutic potential in treating inflammatory diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.